Azuleno[2,1-b]thiophene, 9-bromo-
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Overview
Description
Azuleno[2,1-b]thiophene, 9-bromo- is a heterocyclic compound that belongs to the class of azulene derivatives Azulene is a non-benzenoid aromatic hydrocarbon known for its unique structure, consisting of fused five- and seven-membered rings The compound Azuleno[2,1-b]thiophene, 9-bromo- is characterized by the presence of a bromine atom at the 9th position of the thiophene ring fused to the azulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
Azuleno[2,1-b]thiophene derivatives can be synthesized through the cycloaddition of azulenylalkynes with elemental sulfur. The reaction typically involves azulenylalkynes having an aryl substituent, which react with elemental sulfur to afford the corresponding azuleno[2,1-b]thiophenes in moderate to good yields . Additionally, decarboxylation of an azuleno[2,1-b]thiophene derivative with an ester function can be achieved by treatment with 100% phosphoric acid .
Industrial Production Methods
While specific industrial production methods for Azuleno[2,1-b]thiophene, 9-bromo- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Azuleno[2,1-b]thiophene, 9-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromine substituent or other functional groups.
Substitution: The bromine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azuleno[2,1-b]thiophene derivatives, while substitution reactions can introduce various functional groups at the 9th position.
Scientific Research Applications
Azuleno[2,1-b]thiophene, 9-bromo- has several scientific research applications, including:
Medicine: Research is ongoing to explore the therapeutic potential of azuleno[2,1-b]thiophene derivatives in treating various diseases.
Mechanism of Action
The mechanism by which Azuleno[2,1-b]thiophene, 9-bromo- exerts its effects involves interactions with molecular targets and pathways specific to its structure. The compound’s unique electronic configuration, due to the fused ring system, allows it to participate in various chemical reactions and interactions. These interactions can influence biological pathways, leading to its observed pharmacological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Azuleno[1,2-b]thiophene: Another azulene derivative with a different fusion pattern of the thiophene ring.
Azuleno[1,2-c]thiophene: Similar to azuleno[1,2-b]thiophene but with a different ring fusion.
Azuleno[2,1-b]pyrrole: A compound with a pyrrole ring fused to the azulene core instead of a thiophene ring.
Uniqueness
Azuleno[2,1-b]thiophene, 9-bromo- is unique due to the presence of the bromine atom at the 9th position, which imparts distinct chemical reactivity and properties
Properties
CAS No. |
647845-26-9 |
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Molecular Formula |
C12H7BrS |
Molecular Weight |
263.15 g/mol |
IUPAC Name |
9-bromoazuleno[2,1-b]thiophene |
InChI |
InChI=1S/C12H7BrS/c13-11-9-5-3-1-2-4-8(9)10-6-7-14-12(10)11/h1-7H |
InChI Key |
LWXRYBAJPCEADA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C(C3=C2C=CS3)Br)C=C1 |
Origin of Product |
United States |
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